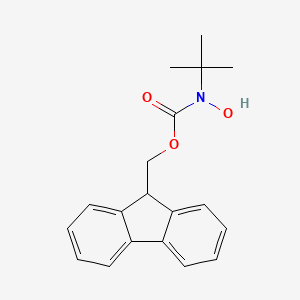
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate is a chemical compound known for its applications in organic synthesis and peptide chemistry. It is often used as a protecting group for amino acids during peptide synthesis, ensuring that specific functional groups remain unreacted during certain stages of the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis, it helps in the selective protection of amino acids.
Biology: Used in the synthesis of peptides and proteins for biological studies.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale synthesis of peptides and other organic compounds.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate involves its ability to protect specific functional groups during chemical reactions. The compound forms stable carbamate linkages with amino acids, preventing unwanted reactions at these sites. This selective protection is crucial in multi-step synthesis processes, ensuring that only the desired reactions occur at each stage.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- Nε-(tert-butoxycarbonyl)-Nɑ-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-lysine
Uniqueness
Compared to similar compounds, 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate offers unique advantages in terms of stability and ease of removal. Its stability under various reaction conditions makes it a preferred choice for protecting groups in peptide synthesis. Additionally, the compound can be easily removed under mild conditions, ensuring that the final product is obtained without significant degradation or side reactions.
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)20(22)18(21)23-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17,22H,12H2,1-3H3 |
InChI Key |
CHJFVEZFILBMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


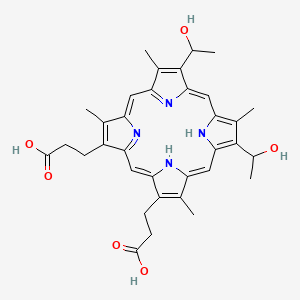
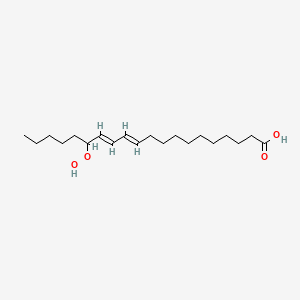
![ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)

![4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12341241.png)
![[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride](/img/structure/B12341245.png)
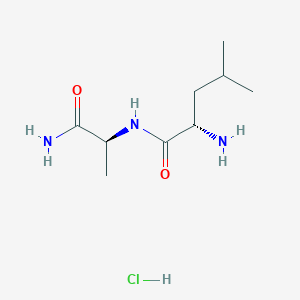
![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide](/img/structure/B12341263.png)
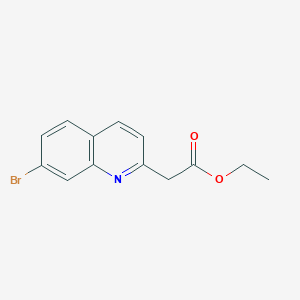
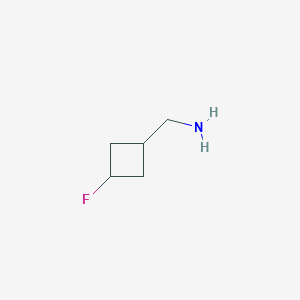
![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)
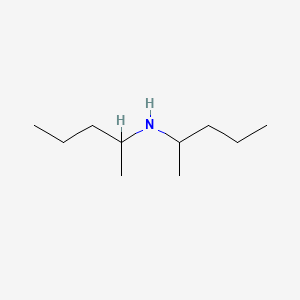
![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)
